Benzene, 1-azido-2-(1-diazoethyl)- Benzene, 1-azido-2-(1-diazoethyl)-
Brand Name: Vulcanchem
CAS No.: 55271-00-6
VCID: VC19610562
InChI: InChI=1S/C8H7N5/c1-6(11-9)7-4-2-3-5-8(7)12-13-10/h2-5H,1H3
SMILES:
Molecular Formula: C8H7N5
Molecular Weight: 173.17 g/mol

Benzene, 1-azido-2-(1-diazoethyl)-

CAS No.: 55271-00-6

Cat. No.: VC19610562

Molecular Formula: C8H7N5

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-azido-2-(1-diazoethyl)- - 55271-00-6

Specification

CAS No. 55271-00-6
Molecular Formula C8H7N5
Molecular Weight 173.17 g/mol
IUPAC Name 1-azido-2-(1-diazoethyl)benzene
Standard InChI InChI=1S/C8H7N5/c1-6(11-9)7-4-2-3-5-8(7)12-13-10/h2-5H,1H3
Standard InChI Key UEMKHAHOYFGXPW-UHFFFAOYSA-N
Canonical SMILES CC(=[N+]=[N-])C1=CC=CC=C1N=[N+]=[N-]

Introduction

Structural Characteristics and Molecular Identity

The molecular architecture of Benzene, 1-azido-2-(1-diazoethyl)- is defined by its benzene core substituted with two distinct functional groups: an azido group at the 1-position and a diazoethyl group at the 2-position. The azido group contributes a linear arrangement of three nitrogen atoms (-N₃), while the diazoethyl moiety (-CH₂-N₂) introduces a reactive diazo functionality. This combination creates a molecule with high electron density and significant steric strain, predisposing it to participate in diverse chemical reactions.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₇N₅
Molecular Weight173.17 g/mol
CAS Registry Number55271-00-6
Key Functional GroupsAzido (-N₃), Diazoethyl

The compound’s reactivity is further influenced by the electronic effects of the benzene ring, which delocalizes electron density across the aromatic system. This delocalization modulates the stability of the azido and diazo groups, making the compound susceptible to both thermal and photolytic decomposition pathways .

Synthetic Methodologies and Optimization

The synthesis of Benzene, 1-azido-2-(1-diazoethyl)- typically involves sequential functionalization of the benzene ring. While specific protocols for this compound are sparingly documented in open literature, analogous synthetic strategies for aryl azides and diazo compounds provide critical insights.

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (diazotization)Prevents decomposition
SolventWater/Ethyl AcetateFacilitates isolation
NaN₃ Equivalents1.0–1.2Minimizes side products
Reaction Time10–60 minutesEnsures completion

Challenges in Dual Functionalization

Introducing both azido and diazoethyl groups onto a single benzene ring presents unique challenges. Competing electronic effects between the substituents can lead to regioselectivity issues, necessitating precise control over reaction stoichiometry and sequence. For instance, the diazoethyl group’s electron-donating nature may deactivate the ring toward subsequent electrophilic substitutions, requiring activating groups or catalysts.

Reactivity and Chemical Transformations

The coexistence of azido and diazo groups in Benzene, 1-azido-2-(1-diazoethyl)- enables participation in multiple reaction classes, making it a versatile intermediate in organic synthesis.

Cycloaddition Reactions

The azido group undergoes 1,3-dipolar cycloaddition with alkynes or nitriles to form triazoles or tetrazoles, respectively. These reactions, catalyzed by copper(I) salts, are central to "click chemistry" applications . Meanwhile, the diazoethyl group can participate in [2+1] cycloadditions with alkenes or alkynes, generating pyrazoline or pyrazole derivatives under thermal or photolytic conditions .

Table 3: Representative Reactions and Products

Reaction TypeReagents/ConditionsProduct
Azide-Alkyne CycloadditionCu(I), RT1,2,3-Triazole
Diazo-Alkene CycloadditionHeat, ΔPyrazoline
Photolytic DecompositionUV LightNitrene Intermediates

Decomposition Pathways

Stability and Analytical Characterization

The compound’s stability is a critical consideration for handling and storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures between 80–100°C, necessitating refrigeration for long-term stability.

Table 4: Spectroscopic Signatures

TechniqueKey SignalsFunctional Group Assignment
IR Spectroscopy2100 cm⁻¹ (azide)N₃ Stretching
1550 cm⁻¹ (diazo)N=N Stretching
¹H NMRδ 3.5–4.0 (CH₂)Diazoethyl Methylene
δ 6.8–7.5 (Ar-H)Aromatic Protons

Applications in Advanced Material Synthesis

Benzene, 1-azido-2-(1-diazoethyl)- has shown promise in several cutting-edge applications:

  • Polymer Functionalization: The azido group enables Huisgen cycloaddition for grafting polymers onto surfaces, while the diazo group facilitates cross-linking via carbene insertion .

  • Photolithography: Nitrene intermediates generated during photolysis can pattern substrates at nanoscale resolutions .

  • Energetic Materials: The high nitrogen content (40.4% by mass) contributes to potential use in low-sensitivity explosives.

Future Research Directions

Ongoing investigations aim to:

  • Develop room-temperature stabilization techniques using steric hindrance or electronic modulation.

  • Explore catalytic asymmetric reactions leveraging the diazo group’s chirality.

  • Optimize synthetic protocols for gram-scale production while maintaining safety .

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